molecular formula C10H9NO B8068343 4-(2-Methyloxiran-2-yl)benzonitrile

4-(2-Methyloxiran-2-yl)benzonitrile

Cat. No.: B8068343
M. Wt: 159.18 g/mol
InChI Key: WFKAWVCTLHUCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyloxiran-2-yl)benzonitrile is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a 2-methyloxirane ring. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyloxiran-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with an appropriate epoxidizing agent. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale epoxidation processes, where the reaction conditions are optimized for higher yields and purity. The compound is often stored under nitrogen at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methyloxiran-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Methyloxiran-2-yl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methyloxiran-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The nitrile group can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

  • 4-(2-Methyloxiran-2-yl)benzaldehyde
  • 4-(2-Methyloxiran-2-yl)benzoic acid
  • 4-(2-Methyloxiran-2-yl)benzyl alcohol

Comparison: 4-(2-Methyloxiran-2-yl)benzonitrile is unique due to the presence of both an epoxide ring and a nitrile group, which confer distinct reactivity and properties. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

4-(2-methyloxiran-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-10(7-12-10)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKAWVCTLHUCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methyloxiran-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(2-Methyloxiran-2-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(2-Methyloxiran-2-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(2-Methyloxiran-2-yl)benzonitrile
Reactant of Route 5
4-(2-Methyloxiran-2-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(2-Methyloxiran-2-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.